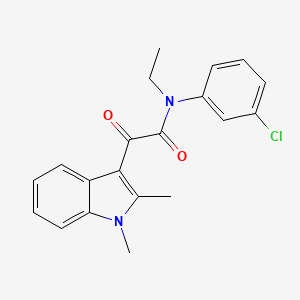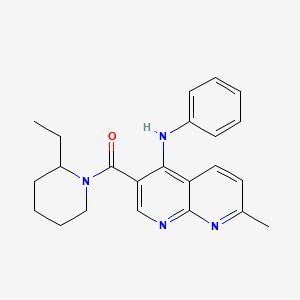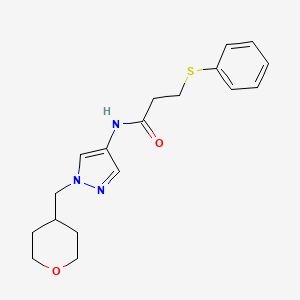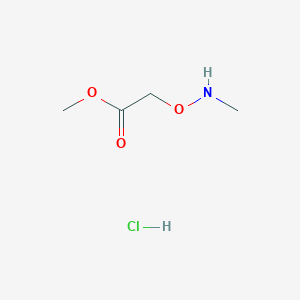![molecular formula C18H11NOS B2712053 Phenyl(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 478260-43-4](/img/structure/B2712053.png)
Phenyl(thieno[2,3-b]quinolin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(thieno[2,3-b]quinolin-2-yl)methanone is a compound that has been synthesized and studied for its photophysical properties . It exhibits typical electronic spectra with inbuilt intramolecular charge transfer (ICT), confirming a donor–acceptor architecture . The compound fluoresces in the blue-orange region on excitation at their ICT maxima in various solvents and neat solid film .
Synthesis Analysis
The compound has been synthesized by cyclocondensation . An efficient, mild, and convenient protocol for the synthesis of aryl (thieno [2,3- b ]quinolin-2-yl)methanone derivatives from readily available starting materials via a sequential multi-component reaction has been developed . The products were obtained with excellent yield (85–95%) within short reaction times (25-30 min) in DMF at room temperature .Molecular Structure Analysis
The compound possesses relatively low lying LUMO (− 3.65 to − 3.98 eV) comparable to reported n-type/electron-transporting materials . The HOMO and LUMO energy levels were evaluated by DFT and TD-DFT calculations .Chemical Reactions Analysis
The compound exhibits typical electronic spectra with inbuilt intramolecular charge transfer (ICT), confirming a donor–acceptor architecture . This suggests that the compound may participate in reactions involving charge transfer.Physical And Chemical Properties Analysis
The compound exhibits good thermal stability as indicated by TGA analysis . It fluoresces in the blue-orange region on excitation at their ICT maxima in various solvents and neat solid film .Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Quantum Chemistry
Phenyl(thieno[2,3-b]quinolin-2-yl)methanone derivatives have been explored for their electronic absorption, excitation, and fluorescence properties in various solvents. A study by Al-Ansari (2016) focused on two such compounds, revealing dual fluorescence in non-polar and polar solvents and the role of intramolecular hydrogen bonding in stabilizing their structure. Quantum chemistry calculations supported these findings, highlighting the significance of these compounds in spectroscopic studies and potential applications in materials science (Al-Ansari, 2016).
Synthesis and Chemical Properties
The synthesis of aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives has been a subject of interest. Alizadeh and Roosta (2018) developed an efficient protocol for synthesizing these compounds with excellent yield, providing valuable insights into their chemical properties. These findings are crucial for developing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Alizadeh & Roosta, 2018).
Microwave-Assisted Synthesis
Another study by Nandeshwarappa et al. (2005) presented an efficient microwave-assisted method for synthesizing substituted thieno[2,3-b]quinolines. This solvent-free approach offers a novel way of producing these compounds, potentially enhancing their synthesis process for industrial applications (Nandeshwarappa et al., 2005).
Conformational Analysis
The conformational analysis of related compounds has been explored to understand their molecular structures better. Karkhut et al. (2014) synthesized a compound similar in structure and isolated its stable forms, performing calculations to establish their structures. This research aids in understanding the molecular behavior of such compounds, which is crucial in designing drugs and advanced materials (Karkhut et al., 2014).
Copolymer Synthesis
In the field of polymer science, Turac et al. (2011) investigated the electrochemical copolymerizations of derivatives, including this compound. This research contributes to the development of new conducting polymers, which have applications in electronics and materials engineering (Turac et al., 2011).
Eigenschaften
IUPAC Name |
phenyl(thieno[2,3-b]quinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NOS/c20-17(12-6-2-1-3-7-12)16-11-14-10-13-8-4-5-9-15(13)19-18(14)21-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWDPUIMIOITGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2711973.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2711976.png)

![(2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2711980.png)
![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetonitrile](/img/structure/B2711982.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2711985.png)

![2-hydroxy-S-(5-methylthiophen-2-yl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2711987.png)

